[5-hydroxy-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-2-yl]methyl (E)-3-(4-methoxyphenyl)prop-2-enoate
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Overview
Description
The compound [5-hydroxy-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-2-yl]methyl (E)-3-(4-methoxyphenyl)prop-2-enoate is a complex organic molecule with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features multiple functional groups, including hydroxyl, methoxy, and ester groups, which contribute to its diverse chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-hydroxy-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-2-yl]methyl (E)-3-(4-methoxyphenyl)prop-2-enoate typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. The key steps in the synthesis include:
Formation of the oxan-2-yl ring: This step involves the cyclization of a suitable precursor, often through an intramolecular nucleophilic substitution reaction.
Introduction of the hydroxyl groups: Hydroxyl groups are introduced through selective oxidation reactions using reagents such as osmium tetroxide or potassium permanganate.
Esterification: The ester group is formed by reacting the hydroxyl-containing intermediate with an appropriate carboxylic acid or its derivative under acidic or basic conditions.
Methoxy group introduction: The methoxy group is typically introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable starting materials, can be considered to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
[5-hydroxy-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-2-yl]methyl (E)-3-(4-methoxyphenyl)prop-2-enoate: undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide, alkyl halides in acetone.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted ethers or other functionalized derivatives.
Scientific Research Applications
[5-hydroxy-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-2-yl]methyl (E)-3-(4-methoxyphenyl)prop-2-enoate: has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activity, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, such as anticancer and antimicrobial activities.
Industry: Used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of [5-hydroxy-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-2-yl]methyl (E)-3-(4-methoxyphenyl)prop-2-enoate involves its interaction with various molecular targets and pathways. The compound’s hydroxyl groups can participate in hydrogen bonding and redox reactions, affecting cellular processes. The ester and methoxy groups can modulate the compound’s lipophilicity and membrane permeability, influencing its bioavailability and distribution within biological systems.
Comparison with Similar Compounds
Similar Compounds
- [5-hydroxy-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-2-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate
- [5-hydroxy-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-2-yl]methyl (E)-3-(4-chlorophenyl)prop-2-enoate
Uniqueness
- The presence of the methoxy group in [5-hydroxy-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-2-yl]methyl (E)-3-(4-methoxyphenyl)prop-2-enoate provides unique chemical reactivity and potential biological activity compared to its analogs with different substituents on the phenyl ring.
- The specific arrangement of functional groups in this compound may result in distinct pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for further research and development.
Properties
Molecular Formula |
C25H30O12 |
---|---|
Molecular Weight |
522.5 g/mol |
IUPAC Name |
[5-hydroxy-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-2-yl]methyl (E)-3-(4-methoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C25H30O12/c1-32-13-5-2-12(3-6-13)4-7-16(27)34-11-25-17-14(18(28)22(25)37-25)8-9-33-23(17)36-24-21(31)20(30)19(29)15(10-26)35-24/h2-9,14-15,17-24,26,28-31H,10-11H2,1H3/b7-4+ |
InChI Key |
JRFQPVXQDUFGRY-QPJJXVBHSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)OCC23C4C(C=COC4OC5C(C(C(C(O5)CO)O)O)O)C(C2O3)O |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)OCC23C4C(C=COC4OC5C(C(C(C(O5)CO)O)O)O)C(C2O3)O |
Origin of Product |
United States |
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